molecular formula C26H30O14 B2841081 Jaslanceoside B CAS No. 188300-82-5

Jaslanceoside B

Cat. No. B2841081
CAS RN: 188300-82-5
M. Wt: 566.512
InChI Key: MGEVYVDQMTWJNV-HOPHSATRSA-N
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Description

Jaslanceoside B is a natural product derived from plant sources . It belongs to the family of secoiridoid glucosides . The molecular formula of Jaslanceoside B is C26H30O14 and its molecular weight is 566.51 .


Molecular Structure Analysis

The molecular structure of Jaslanceoside B is represented by the SMILES string: COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O . The InChI string is 1S/C26H30O14/c1-36-20(30)10-16-15(8-9-37-19(29)7-4-13-2-5-14(28)6-3-13)25(38-12-17(16)24(34)35)40-26-23(33)22(32)21(31)18(11-27)39-26/h2-8,12,16,18,21-23,25-28,31-33H,9-11H2,1H3,(H,34,35)/b7-4+,15-8+/t16-,18+,21+,22-,23+,25-,26-/m0/s1 .


Physical And Chemical Properties Analysis

Jaslanceoside B is a solid substance . It is stored at a temperature of -20°C . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

1. Analytical Method Development

Jaslanceoside B has been identified in the analysis of secoiridoid glucosides in Jasminum lanceolarium Roxb. A high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method was developed for this purpose, which is useful for isolating new secoiridoid glycosides and authenticating herb species (Sun, Zhang, & Yang, 2009).

2. Apoptosis and Cell Cycle Arrest in Cancer

Jaspolide B, a compound related to Jaslanceoside B, was found to induce apoptosis and G(1) phase arrest in human hepatoma cells. It also disassembled the microtubule cytoskeleton, which is similar to the effect of colchicine, a known microtubule-disassembly agent. This suggests potential anti-cancer properties of Jaslanceoside B and related compounds (Wei et al., 2008).

3. Enhancement of Plant Growth and Stress Response

The pre-incubation of Bradyrhizobium japonicum with jasmonates, which include Jaslanceoside B, was found to accelerate nodulation and nitrogen fixation in soybean at both optimal and suboptimal root zone temperatures. This indicates that Jaslanceoside B can enhance plant growth and stress response, presenting a potential for agricultural applications (Mabood & Smith, 2005).

4. Boron Toxicity Alleviation in Plants

Jaslanceoside B, as a part of the jasmonates group, was found to alleviate boron toxicity in Puccinellia tenuiflora, a boron-tolerant species. The application of exogenous Jaslanceoside B helped plants tolerate high levels of boron during both germination and seedling stages, suggesting its role as a growth regulator under excess boron conditions (Zhao et al., 2019).

Safety and Hazards

Jaslanceoside B is classified as a non-hazardous substance . It is stored at a temperature of -20°C . The safety data sheet indicates that it is not applicable for flash point . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, flushing eyes with water if it contacts the eyes, and rinsing mouth with water if swallowed .

properties

IUPAC Name

(4S,5Z,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c1-36-20(30)10-16-15(8-9-37-19(29)7-4-13-2-5-14(28)6-3-13)25(38-12-17(16)24(34)35)40-26-23(33)22(32)21(31)18(11-27)39-26/h2-8,12,16,18,21-23,25-28,31-33H,9-11H2,1H3,(H,34,35)/b7-4+,15-8-/t16-,18+,21+,22-,23+,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEVYVDQMTWJNV-HOPHSATRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C\COC(=O)/C=C/C2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347048
Record name Jaslanceoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jaslanceoside B

CAS RN

188300-82-5
Record name Jaslanceoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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